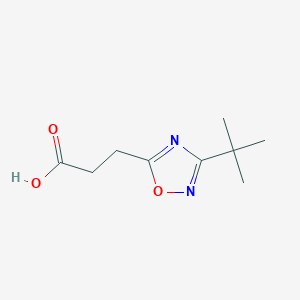![molecular formula C15H22ClNO4 B1439068 2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide CAS No. 1171215-60-3](/img/structure/B1439068.png)
2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide
Overview
Description
2-Chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide, also known as 2-Chloro-N-acetyl-3,4,5-triethoxybenzyl amide, is a chemical compound of the amide family. It is a white solid with a molecular weight of 293.8 g/mol and a melting point of 105-106°C. 2-Chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide is used in scientific research and laboratory experiments as a reagent, to study its biochemical and physiological effects, as well as its mechanism of action.
Scientific Research Applications
Molecular Structure Analysis :
- A study focused on understanding the molecular structure of similar compounds, highlighting the conformation of N—H bonds and geometric parameters typical of acetanilides. This research is significant for understanding the molecular behavior of 2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide (Gowda et al., 2007).
Metabolism and Bioactivation Studies :
- Investigations into the metabolism of chloroacetamide herbicides, which are structurally similar to the compound , reveal complex metabolic pathways in liver microsomes. This research is crucial for understanding how similar compounds are processed biologically (Coleman et al., 2000).
Therapeutic Applications :
- A novel anilidoquinoline derivative, structurally related to 2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide, showed significant antiviral and antiapoptotic effects, particularly in treating Japanese encephalitis. This indicates potential therapeutic applications for related compounds (Ghosh et al., 2008).
Synthesis and Characterization Studies :
- Research on synthesizing and characterizing related acetamide compounds provides insights into their chemical properties and potential applications in various fields, including pharmaceuticals and agriculture (Zhong-cheng & Wan-yin, 2002).
Conformational Analysis :
- Studies examining the conformation of various acetamide derivatives help in understanding their physical and chemical properties, which could be relevant for the development of new compounds or applications (Ishmaeva et al., 2015).
Investigations in Pesticide Development :
- Investigations into derivatives of phenoxyacetamide, a class to which 2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide belongs, provide valuable information for the development of potential pesticides (Olszewska et al., 2011).
properties
IUPAC Name |
2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO4/c1-4-19-12-7-11(10-17-14(18)9-16)8-13(20-5-2)15(12)21-6-3/h7-8H,4-6,9-10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDIYQYLCSLPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4,5-triethoxyphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)


![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)
![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)

![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)

![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)




